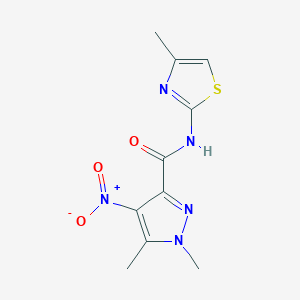

4-nitro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-nitro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound has various applications in the field of medicine, and its synthesis method has been optimized to produce high yields.

作用機序

The mechanism of action of 4-nitro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide involves the binding of the compound to the ATP-binding site of GSK-3β. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of GSK-3β activity. The inhibition of GSK-3β activity results in the activation of various signaling pathways, leading to the physiological effects of the compound.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-nitro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide have been extensively studied. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory effects and to reduce the formation of advanced glycation end products (AGEs) in diabetic rats. Furthermore, the compound has been shown to have anti-tumor effects in various cancer cell lines.

実験室実験の利点と制限

The advantages of using 4-nitro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide in lab experiments lie in its specificity and potency in inhibiting GSK-3β activity. The compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments lie in its potential toxicity and off-target effects. Therefore, careful consideration should be given to the dosage and administration of the compound in lab experiments.

将来の方向性

The future directions for the research on 4-nitro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide are numerous. One direction is to optimize the synthesis method to produce the compound in larger quantities and higher purity. Another direction is to explore the therapeutic potential of the compound in various disease models, including cancer, diabetes, and neurodegenerative diseases. Furthermore, the development of more potent and selective GSK-3β inhibitors based on the structure of 4-nitro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is also a potential future direction.

合成法

The synthesis of 4-nitro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is achieved through a reaction between 4-methyl-1,3-thiazole-2-amine and 4,5-dimethyl-1H-pyrazole-3-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of N,N-dimethylformamide (DMF) solvent. The yield of the reaction is optimized to 85% by using a large excess of the amine reagent.

科学的研究の応用

The scientific research application of 4-nitro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide lies in its ability to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various physiological processes, including glycogen metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

特性

分子式 |

C10H11N5O3S |

|---|---|

分子量 |

281.29 g/mol |

IUPAC名 |

1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-4-nitropyrazole-3-carboxamide |

InChI |

InChI=1S/C10H11N5O3S/c1-5-4-19-10(11-5)12-9(16)7-8(15(17)18)6(2)14(3)13-7/h4H,1-3H3,(H,11,12,16) |

InChIキー |

BYARPFFMMXJBGV-UHFFFAOYSA-N |

SMILES |

CC1=CSC(=N1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |

正規SMILES |

CC1=CSC(=N1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide](/img/structure/B279527.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methylbenzamide](/img/structure/B279528.png)

![5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B279529.png)

![N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B279531.png)

![2-(4-bromophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B279535.png)

![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B279536.png)

![3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B279538.png)

![3,5-dichloro-2-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B279539.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide](/img/structure/B279544.png)

![N-[4-(4-butyryl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279546.png)

![2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B279547.png)

![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B279548.png)

![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B279549.png)